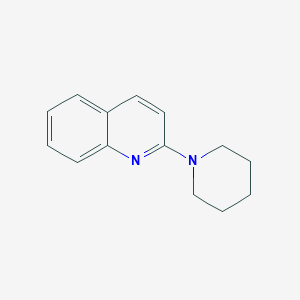

2-Piperidin-1-ylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

46708-03-6 |

|---|---|

Molecular Formula |

C14H16N2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

2-piperidin-1-ylquinoline |

InChI |

InChI=1S/C14H16N2/c1-4-10-16(11-5-1)14-9-8-12-6-2-3-7-13(12)15-14/h2-3,6-9H,1,4-5,10-11H2 |

InChI Key |

JWKIBLYWKJBSQP-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3C=C2 |

Other CAS No. |

46708-03-6 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Piperidin 1 Ylquinoline and Its Derivatives

Precursor Synthesis Strategies

The critical precursors for synthesizing 2-piperidin-1-ylquinoline are typically 2-chloroquinoline (B121035) derivatives. These are most commonly prepared through the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of activated aromatic compounds.

Vilsmeier-Haack Formylation of N-Arylacetamides

The Vilsmeier-Haack reaction is a cornerstone in the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. researchgate.netbenthamdirect.comingentaconnect.comslideshare.net This reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). nih.govwikipedia.orgijpcbs.com The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, which then attacks the electron-rich aromatic ring of the N-arylacetamide. wikipedia.org

The mechanism involves an initial formylation at the C-3 position of the N-arylacetamide, followed by a cyclization and subsequent chlorination to yield the 2-chloroquinoline-3-carbaldehyde (B1585622) scaffold. nih.govrsc.org The reaction conditions, including temperature and the choice of solvent, can influence the reaction's efficiency and yield. ijpcbs.comheteroletters.org For instance, the reaction is often carried out at elevated temperatures, and while various solvents can be used, the reaction can also be performed under solvent-free conditions. ijpcbs.comtandfonline.com

The nature of the substituents on the N-arylacetamide plays a crucial role in the outcome of the Vilsmeier-Haack reaction. Electron-donating groups on the aromatic ring of the N-arylacetamide generally facilitate the cyclization process, leading to good yields of the corresponding 2-chloro-3-formylquinolines. researchgate.net Conversely, strongly deactivating groups may lead to the formation of formamidines instead of the desired quinoline (B57606) derivatives. thieme-connect.com

| Reagent System | Substrate | Product | Key Features |

| POCl₃/DMF | N-Arylacetamides | 2-Chloro-3-formylquinolines | Standard and widely used method for quinoline synthesis. nih.govrsc.org |

| MsCl/DMF or DMAc | Acetanilides | 2-Chloro-3-formylquinolines or 2-Chloro-3-acetylquinolines | Alternative Vilsmeier-Haack type reagent, potentially reducing reaction times and temperatures. heteroletters.org |

| POCl₃/DMF in Micellar Media (CTAB, SDS, Triton-X-100) | Acetanilides (including deactivated ones) | 2-Chloro-3-formylquinolines | Enhanced reaction rates and yields, particularly for deactivated substrates. thieme-connect.com |

| POCl₃/DMF under Microwave Irradiation | N-phenylacetamide | 2-Chloro-3-formylquinoline | A green, solvent-free procedure offering high yields. tandfonline.com |

Synthesis of 2-Chloroquinoline-3-carbaldehyde Derivatives

The synthesis of 2-chloroquinoline-3-carbaldehyde derivatives is a direct outcome of the Vilsmeier-Haack reaction on N-arylacetamides. benthamdirect.comingentaconnect.combenthamdirect.com This process involves a multicomponent reaction encompassing chlorination, formylation, and cyclization in a single pot. researchgate.net The resulting 2-chloro-3-formylquinolines are pivotal intermediates for further chemical transformations. researchgate.netnih.govresearchgate.nettandfonline.com

The general procedure involves the treatment of substituted N-phenylacetamides with the Vilsmeier reagent. nih.gov The selection of appropriate starting materials, specifically the substituted anilines used to prepare the N-arylacetamides, allows for the synthesis of a diverse range of 2-chloroquinoline-3-carbaldehyde derivatives with various substituents on the quinoline ring. nih.govmdpi.com

For example, starting from acetanilide (B955) and N-(o-tolyl)acetamide, Vilsmeier formylation yields 2-chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde, respectively. grafiati.com These compounds can then undergo nucleophilic aromatic substitution to introduce different functional groups, including the piperidine (B6355638) moiety. grafiati.com Greener synthetic approaches, such as microwave-assisted and solvent-free reactions, have also been developed for the synthesis of these important precursors. tandfonline.comtandfonline.com

Introduction of the Piperidine Moiety

The final step in the synthesis of this compound involves the introduction of the piperidine ring onto the quinoline scaffold. This is typically achieved through a nucleophilic aromatic substitution reaction, where piperidine displaces the chloro group at the C-2 position of the quinoline ring.

Nucleophilic Aromatic Substitution Reactions

The substitution of the chlorine atom at the C-2 position of 2-chloroquinoline derivatives with piperidine is a classic example of nucleophilic aromatic substitution. mdpi.comthaiscience.inforesearchgate.net This reaction is driven by the electron-withdrawing nature of the quinoline ring system, which activates the C-2 position towards nucleophilic attack.

The reaction is typically carried out by heating the 2-chloroquinoline derivative with piperidine. benthamdirect.comresearchgate.net The presence of an electron-withdrawing formyl group at the C-3 position further facilitates this substitution. The reaction can be performed under various conditions, including in different solvents or even under solvent-free conditions. researchgate.net

Catalyzed Protocols (e.g., CTAB Catalysis)

To improve the efficiency of the nucleophilic substitution, various catalytic systems have been explored. Cetyltrimethylammonium bromide (CTAB), a phase-transfer catalyst, has been shown to be particularly effective in accelerating the reaction between 2-chloroquinoline-3-carbaldehydes and piperidine. thaiscience.inforesearchgate.netcmu.ac.th

Phase-transfer catalysts like CTAB facilitate the transfer of reactants between immiscible phases, thereby increasing the reaction rate. wikipedia.orgscribd.com In the context of this synthesis, CTAB can enhance the nucleophilicity of piperidine and promote the displacement of the chloride ion. thaiscience.info The use of CTAB has been reported to significantly improve the yield of 2-(piperidin-1-yl)quinoline-3-carbaldehydes and reduce reaction times. thaiscience.inforesearchgate.net

| Catalyst | Solvent System | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| None | Ethanol (B145695) | Reflux | 5.0 | 60 | thaiscience.inforesearchgate.net |

| K₂CO₃ | Ethanol | Reflux | 5.0 | 65 | thaiscience.inforesearchgate.net |

| K₂CO₃ | DMF | 135 | 1.1 | 75 | thaiscience.inforesearchgate.net |

| None | PEG-400 | 135 | 1.1 | 80 | thaiscience.inforesearchgate.net |

| CTAB/K₂CO₃ | DMF | 135 | 1.1 | 95 | thaiscience.inforesearchgate.net |

| CTAB | PEG-400 | 135 | 2.5 | >95 | thaiscience.inforesearchgate.net |

Solvent Systems and Reaction Conditions (e.g., Polyethylene (B3416737) Glycol-400)

The choice of solvent and reaction conditions plays a significant role in the synthesis of this compound derivatives. While traditional organic solvents like ethanol and DMF have been used, greener alternatives are gaining prominence. thaiscience.inforesearchgate.net Polyethylene glycol-400 (PEG-400) has emerged as an efficient and recyclable reaction medium for this transformation. thaiscience.inforesearchgate.netrsc.orgscholarsresearchlibrary.comrsc.orgresearchgate.net

PEG-400 can act as both a solvent and a phase-transfer catalyst, promoting the nucleophilic substitution reaction. thaiscience.info The combination of CTAB catalysis with PEG-400 as the solvent has been shown to provide excellent yields of the desired product in a shorter reaction time. thaiscience.inforesearchgate.net This method is considered superior to previous protocols due to its easier work-up procedure and high efficiency. thaiscience.info The reaction is typically carried out at an elevated temperature, for example, 135 °C, with stirring to ensure proper mixing and reaction completion. thaiscience.inforesearchgate.net

Advanced Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of complex molecules. In the context of this compound derivatives, this technology significantly accelerates reaction rates and often leads to higher yields compared to conventional heating methods.

A notable application is the synthesis of (piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides. mdpi.comnih.govresearchgate.net This process involves the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with various thiosemicarbazides under microwave irradiation. mdpi.comnih.govresearchgate.net The reactions are completed in a remarkably short time of 3–5 minutes, affording the desired products in excellent yields. mdpi.com This efficiency is a hallmark of microwave-assisted synthesis, which facilitates rapid heat transfer and localized superheating of the reaction mixture.

The initial step in this synthetic sequence is the preparation of the 2-(piperidin-1-yl)quinoline-3-carbaldehyde (B2542791) precursors. This is achieved through a cetyltrimethylammonium bromide (CTAB) catalyzed nucleophilic aromatic substitution of 2-chloro-3-formylquinolines with piperidine in polyethylene glycol-400 (PEG-400), yielding the aldehyde in high yields of 97–98%. mdpi.com The subsequent microwave-assisted condensation with thiosemicarbazides then proceeds to furnish the final hybrid compounds. mdpi.comnih.govresearchgate.net

Similarly, microwave irradiation has been effectively used in the Claisen-Schmidt condensation to produce (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones. researchgate.net This method provides a swift and high-yielding route to these chalcone (B49325) derivatives. researchgate.net The reaction of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with aryl methyl ketones under microwave conditions demonstrates the versatility of this technique in forming carbon-carbon bonds. researchgate.net

| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reaction Time (min) |

| 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, N-substituted thiosemicarbazide (B42300) | Microwave irradiation, glacial acetic acid, absolute ethanol | 2-((6/8-Methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamide | 91 | 3-5 |

| 2-(piperidin-1-yl)quinoline-3-carbaldehyde, aryl methyl ketones | Microwave irradiation | (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones | High | - |

Table 1: Examples of Microwave-Assisted Synthesis of this compound Derivatives

Ultrasound irradiation provides an alternative green chemistry approach for the synthesis of this compound derivatives, offering benefits such as shorter reaction times, milder conditions, and improved yields. The acoustic cavitation generated by ultrasound waves creates localized high-pressure and high-temperature zones, which can significantly enhance reaction rates.

A key application of this methodology is the synthesis of piperidinyl-quinoline acylhydrazones. mdpi.comnih.govdoaj.orgresearchgate.net The ultrasound-assisted conjugation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with a variety of (un)substituted aromatic acid hydrazides provides the target acylhydrazone derivatives in excellent yields within a short timeframe of 4–6 minutes. mdpi.comnih.govdoaj.orgresearchgate.net This represents a substantial improvement over conventional methods, which require 15–45 minutes and often result in lower yields. mdpi.com

The synthesis begins with the preparation of the key intermediate, 2-(piperidin-1-yl)quinoline-3-carbaldehydes, via a nucleophilic aromatic substitution of the corresponding 2-chloro-3-formylquinolines with piperidine. mdpi.com Concurrently, aromatic acid hydrazides are prepared from the Fischer esterification of substituted benzoic acids followed by treatment with hydrazine (B178648) monohydrate. mdpi.com The final condensation step, facilitated by ultrasound, proceeds efficiently in absolute ethanol with a catalytic amount of glacial acetic acid. mdpi.com

| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reaction Time (min) |

| 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, aromatic acid hydrazides | Ultrasound irradiation, absolute ethanol, glacial acetic acid | Piperidinyl-quinoline N-acylhydrazones | Excellent | 4-6 |

| 2-(piperidin-1-yl)quinoline-3-carbaldehyde, aryl methyl ketones | Ultrasound irradiation | (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones | - | - |

Table 2: Examples of Ultrasound-Assisted Synthesis of this compound Derivatives

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov This approach offers significant advantages in terms of atom economy, reduced waste, and simplified purification procedures. nih.gov Several MCRs have been developed for the synthesis of complex molecules containing the this compound scaffold. ingentaconnect.combenthamscience.com

One such example is a one-pot, three-component reaction for the synthesis of 1,2,4-triazolo[1,5-a]quinoline derivatives based on a 2-(piperidin-1-yl)quinoline core. researchgate.net This reaction involves the condensation of a 2-(piperidin-1-yl)quinoline-3-carbaldehyde, methyl 2-cyanoacetate, and an enaminone. researchgate.net The use of L-proline as a catalyst has been shown to achieve the highest regioselectivity in this transformation. researchgate.net Another variation of this MCR involves the reaction of 2-(piperidin-1-yl)quinoline-3-carbaldehyde, methyl cyanoacetate, and N'-(3-oxocyclohex-1-en-1-yl)nicotinohydrazide in ethanol with L-proline as the catalyst, producing methyl 6-oxo-5-(2-(piperidin-1-yl)quinolin-3-yl)-2-(pyridin-3-yl)-1,5,6,7,8,9-hexahydro- mdpi.commdpi.comresearchgate.nettriazolo[1,5-a]quinoline-4-carboxylates in high yields (75-85%). researchgate.netresearchgate.net

The synthesis of highly substituted piperidines has also been achieved through one-pot multicomponent reactions using p-toluenesulfonic acid monohydrate as a catalyst. scilit.com While not directly yielding a this compound, this demonstrates the utility of MCRs in constructing the piperidine ring, a key component of the target scaffold.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| 2-(piperidin-1-yl)quinoline-3-carbaldehyde | methyl 2-cyanoacetate | enaminone | L-proline | 2-(piperidin-1-yl) quinoline based 1,2,4-triazolo[1,5-a]quinoline derivatives |

| 2-(piperidin-1-yl)quinoline-3-carbaldehyde | methyl cyanoacetate | N'-(3-oxocyclohex-1-en-1-yl)nicotinohydrazide | L-proline | methyl 6-oxo-5-(2-(piperidin-1-yl)quinolin-3-yl)-2-(pyridin-3-yl)-1,5,6,7,8,9-hexahydro- mdpi.commdpi.comresearchgate.nettriazolo[1,5-a]quinoline-4-carboxylates |

Table 3: Examples of One-Pot Multicomponent Reactions Involving this compound Derivatives

Regioselectivity, the control of the orientation of a chemical reaction, is a critical aspect of modern organic synthesis, enabling the precise construction of complex molecules with specific functionalities at desired positions. numberanalytics.com In the synthesis of this compound derivatives, regioselective strategies are employed to ensure the formation of the desired isomer and to introduce functional groups at specific locations on the quinoline or piperidine rings.

A notable example of regioselective synthesis is the one-pot, three-component reaction to form 1,2,4-triazolo[1,5-a]quinoline derivatives, where the choice of catalyst dictates the regiochemical outcome. researchgate.net The use of L-proline as a catalyst leads to high regioselectivity in the formation of the desired product. researchgate.net This highlights the crucial role of the catalyst in directing the reaction pathway towards a specific regioisomer.

The synthesis of nitroso-pyrazolylquinoxalines through the cyclocondensation of 2-hydroxyimino-1,3-diketones with hydrazinylquinoxalines is another illustration of a regioselective process that can be performed as a one-pot or two-step procedure. rsc.org While not directly involving this compound, it demonstrates a general principle applicable to heterocyclic synthesis.

Furthermore, the arylation of 1,2,3-triazoles can be achieved with high regioselectivity. mdpi.com The SNAr reaction with aryl halides activated by electron-withdrawing groups proceeds regiospecifically to yield only the 2-aryl substituted products. mdpi.com Alternatively, the Chan-Lam reaction with boronic acids under copper (II) acetate (B1210297) catalysis also affords 2-N-aryl derivatives with 100% regioselectivity. mdpi.com These methods could potentially be adapted for the regioselective functionalization of triazole-containing derivatives of this compound.

Chemists employ various strategies to control regioselectivity, including:

Catalyst Design: Developing catalysts that selectively activate specific reaction sites. numberanalytics.com

Substrate Modification: Modifying the substrate to favor a particular reaction pathway. numberanalytics.com

Optimization of Reaction Conditions: Adjusting parameters such as temperature, solvent, and reaction time to influence the regiochemical outcome. numberanalytics.com

Derivatization of this compound Scaffolds

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the generation of diverse libraries of compounds. A common derivatization strategy involves the formation of acylhydrazones.

Acylhydrazones are a class of compounds characterized by the =N-NH-C(=O)- functional group. They are readily synthesized through the condensation of an aldehyde or ketone with a hydrazide. In the context of this compound, the 3-formyl group serves as a convenient handle for the introduction of the acylhydrazone moiety.

The synthesis of piperidinyl-quinoline acylhydrazones has been extensively studied, particularly using ultrasound-assisted methods. mdpi.comdoaj.org The acid-catalyzed condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with various aromatic acid hydrazides provides a facile route to these derivatives. mdpi.comdoaj.org This reaction can be carried out using both conventional heating and ultrasound irradiation, with the latter offering significant advantages in terms of reaction time and yield. mdpi.com

The general procedure involves reacting equimolar amounts of the aldehyde and the corresponding acid hydrazide in a suitable solvent, such as absolute ethanol, with a catalytic amount of glacial acetic acid. mdpi.com The resulting acylhydrazone products can be isolated in good to excellent yields. mdpi.comdoaj.org This derivatization strategy allows for the introduction of a wide range of substituents at the acyl portion of the molecule, enabling the fine-tuning of its chemical properties. semanticscholar.org

| Aldehyde | Hydrazide | Reaction Conditions | Product |

| 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde | Aromatic acid hydrazide | Glacial acetic acid, absolute ethanol, ultrasound/heat | Piperidinyl-quinoline N-acylhydrazone |

Table 4: General Scheme for the Formation of Acylhydrazones from this compound-3-carbaldehyde

Synthesis of Thiosemicarbazones

The synthesis of thiosemicarbazones derived from this compound is a notable area of research. A library of quinoline thiosemicarbazones featuring a piperidine moiety has been synthesized through the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with various (un)substituted thiosemicarbazides. nih.govnih.govgrafiati.com This reaction is often carried out using microwave assistance to achieve excellent yields. nih.govnih.govgrafiati.com The general synthetic route involves the initial preparation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes, which are then reacted with the appropriate thiosemicarbazide in ethanol with a catalytic amount of glacial acetic acid. nih.gov

The precursor, 2-(piperidin-1-yl)quinoline-3-carbaldehydes, can be synthesized from commercially available anilines. nih.gov The process begins with the acetylation of anilines to produce acetanilides. nih.gov These acetanilides then undergo a Vilsmeier-Haack formylation to yield 2-chloroquinoline-3-carbaldehydes. nih.gov A subsequent nucleophilic aromatic substitution with piperidine, catalyzed by cetyltrimethylammonium bromide (CTAB) in polyethylene glycol-400 (PEG-400), affords the desired 2-(piperidin-1-yl)quinoline-3-carbaldehydes in high yields. nih.gov

The reaction conditions for the final condensation step to form the thiosemicarbazones can be either conventional heating under reflux or microwave irradiation. nih.gov Microwave-assisted synthesis has been shown to be a more efficient method. nih.govnih.govgrafiati.com

Construction of Fused Heterocycles (e.g., 1,2,4-Triazolo[1,5-a]quinoline Derivatives)

A significant synthetic application of this compound derivatives is in the construction of fused heterocyclic systems, such as 1,2,4-triazolo[1,5-a]quinolines. A one-pot, three-component reaction has been developed for the synthesis of these derivatives. rsc.orgresearchgate.net This approach involves the reaction of an aldehyde, methyl 2-cyanoacetate, and an enaminone derived from 2-(piperidin-1-yl)quinoline. rsc.orgresearchgate.net

The regioselectivity of this reaction can be controlled by the choice of catalyst, with L-proline being particularly effective in achieving high regioselectivity towards the desired 1,2,4-triazolo[1,5-a]quinoline products. rsc.orgresearchgate.net This method provides an efficient route to these fused tricyclic heterocycles in high yields (75-85%) under mild reaction conditions. rsc.org

Another approach to synthesizing 2-substituted nih.govCurrent time information in Bangalore, IN.researchgate.nettriazolo[1,5-a]quinolines involves the reaction of 1,2-diaminoquinolinium tosylate with aldehydes in the presence of aqueous potassium hydroxide. researchgate.netresearchgate.net

Condensation Reactions with Carbonyl Compounds (e.g., Chalcone Formation)

2-(Piperidin-1-yl)quinoline-3-carbaldehyde and its analogs are valuable precursors for the synthesis of chalcones through Claisen-Schmidt condensation reactions. ingentaconnect.comresearchgate.net This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base. ijarsct.co.inscialert.net

In the context of this compound, the aldehyde functionality at the 3-position can react with various acetophenones in the presence of a base like piperidine to yield the corresponding chalcone derivatives. sci-hub.se These chalcones, characterized by the α,β-unsaturated ketone moiety, are important intermediates for the synthesis of other heterocyclic compounds. ijarsct.co.in The reaction is generally carried out by refluxing the reactants in ethanol. sci-hub.se

Reductive Amination Strategies

Reductive amination is a versatile method for the synthesis of this compound derivatives. ingentaconnect.comresearchgate.netresearchgate.net This reaction involves the formation of an imine from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine. This strategy has been employed in the synthesis of various piperidine-containing compounds. mdpi.com While the search results mention reductive amination as a synthetic route for derivatives of 2-(piperazin-1-yl)quinoline, the principle is directly applicable to this compound. ingentaconnect.comresearchgate.netresearchgate.net For instance, the aldehyde group of 2-(piperidin-1-yl)quinoline-3-carbaldehyde could be reacted with a primary or secondary amine to form an iminium ion, which is then reduced to afford a new amine derivative.

Grignard Reactions

Grignard reactions offer a powerful tool for the formation of carbon-carbon bonds and are applicable to the modification of this compound derivatives. ingentaconnect.comresearchgate.netresearchgate.net The aldehyde group in 2-(piperidin-1-yl)quinoline-3-carbaldehyde can react with Grignard reagents (R-MgX) to produce secondary alcohols. commonorganicchemistry.com This reaction allows for the introduction of a wide variety of alkyl or aryl groups at the 3-position of the quinoline ring, leading to a diverse range of derivatives. The general principle of Grignard addition to aldehydes is well-established, providing a reliable synthetic route. commonorganicchemistry.com

Kabachnik-Field's Reactions

The Kabachnik-Fields reaction is a three-component reaction that forms α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for synthesizing phosphorus analogs of α-amino acids. wikipedia.org In the context of this compound, the aldehyde functionality of 2-(piperidin-1-yl)quinoline-3-carbaldehyde can serve as the carbonyl component. ingentaconnect.comresearchgate.netresearchgate.net

The reaction mechanism can proceed through either an imine intermediate or an α-hydroxyphosphonate intermediate, depending on the reaction conditions and the nature of the reactants. nih.govmdpi.com The reaction can be catalyzed by both acids and bases. organic-chemistry.org This methodology provides a direct route to α-amino phosphonate (B1237965) derivatives of this compound.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole and a dipolarophile. wikipedia.org For derivatives of this compound, this reaction can be utilized to construct complex heterocyclic systems. researchgate.netgrafiati.comgrafiati.com For example, an azomethine ylide generated from 2-(piperidin-1-yl)quinoline-3-carbaldehyde and an amino acid can undergo a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as an alkene or alkyne, to form pyrrolidine (B122466) derivatives fused or attached to the quinoline core. grafiati.com This method is known for its high stereoselectivity and is a valuable tool in modern organic synthesis. wikipedia.org

Acylation and Sulfonylation Processes

Acylation and sulfonylation are pivotal synthetic transformations used to modify the this compound scaffold, enabling the creation of diverse derivatives with varied physicochemical properties. These reactions typically target reactive sites on the quinoline core or functional groups attached to it, such as the formyl group in 2-(piperidin-1-yl)quinoline-3-carbaldehyde.

Acylation Processes

A significant acylation strategy involves the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with various acid hydrazides to form N-acylhydrazones. This reaction effectively attaches an acyl group via a hydrazone linker to the C3 position of the quinoline ring.

Research has demonstrated the synthesis of a diverse series of piperidinyl-quinoline acylhydrazone derivatives. nih.govmdpi.comresearchgate.netdoaj.org The process starts with the synthesis of 6- or 8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes. mdpi.com These aldehydes are then reacted with a range of (un)substituted aromatic acid hydrazides. nih.govmdpi.com The condensation is acid-catalyzed, typically using a catalytic amount of glacial acetic acid in absolute ethanol. mdpi.com This reaction can be performed under conventional heating or, more efficiently, using ultrasound irradiation, which significantly reduces reaction times to as little as 4–6 minutes while providing excellent yields. nih.govmdpi.comdoaj.org The resulting N-acylhydrazone products are often solids that precipitate from the reaction mixture and can be isolated by simple filtration. mdpi.com

The general synthetic scheme is as follows: A solution of the appropriate 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde and an aromatic acid hydrazide in ethanol with a catalytic amount of acetic acid is either heated at reflux or exposed to ultrasonic waves. mdpi.com This method has been used to produce a wide library of derivatives. nih.govresearchgate.netdoaj.org

Table 1: Examples of Synthesized N'-((methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)benzohydrazide Derivatives Data sourced from studies on piperidinyl-quinoline acylhydrazones. nih.govmdpi.comresearchgate.net

| Compound ID | Quinoline Substitution | Benzohydrazide Moiety (Substituent) | Synthesis Method |

| 8a | 6-methyl | Unsubstituted | Ultrasound-Assisted |

| 8c | 6-methyl | 4-Nitro | Ultrasound-Assisted |

| 8g | 6-methyl | 4-Bromo | Ultrasound-Assisted |

| 9a-j | 8-methyl | Various (un)substituted | Ultrasound-Assisted |

Sulfonylation Processes

Sulfonylation introduces a sulfonyl group (–SO₂R) onto the quinoline framework, a common strategy in medicinal chemistry. For quinoline-based compounds, this is often achieved through the reaction of quinoline N-oxides with sulfonylating agents or the substitution of a halo-quinoline with sulfinate salts. rsc.orgmdpi.com

The direct C2-sulfonylation of quinoline N-oxides using sulfonyl chlorides is a well-established method. rsc.orgmdpi.com Various protocols have been developed to make this process more efficient and environmentally friendly. One such method involves the use of p-toluenesulfonyl chloride (TsCl) to promote the sulfonylation of quinoline N-oxides with sodium sulfinates in water at ambient temperature, avoiding the need for metal catalysts or harsh oxidants. rhhz.net Another innovative, base-free approach utilizes ultrasound to accelerate a one-pot synthesis of 2-sulfonylquinolines from quinoline N-oxides and sulfonyl chlorides in water. rsc.orgrsc.org This method is noted for its high efficiency, excellent yields, and simple operation. rsc.org

Table 2: General Methods for the Synthesis of 2-Sulfonylquinolines Data sourced from research on quinoline sulfonylation. mdpi.comrhhz.netrsc.org

| Method | Sulfonyl Source | Reagents/Conditions | Key Features |

| Deoxygenative C2-H Sulfonylation | RSO₂Cl | CS₂/Et₂NH, CH₂Cl₂, Room Temp | Transition-metal-free, mild conditions. mdpi.com |

| TsCl-Promoted Sulfonylation | Sodium Sulfinates | TsCl, Water, Room Temp | Metal- and oxidant-free, eco-friendly. rhhz.net |

| Ultrasound-Assisted One-Pot Synthesis | Sulfonyl Chlorides | Zn dust, Water, Ultrasound | Base-free, rapid, high energy efficiency. rsc.orgrsc.org |

Spectroscopic Characterization Techniques for Structural Elucidation

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For 2-Piperidin-1-ylquinoline, one would expect to observe characteristic absorption bands corresponding to C-H bonds of the aromatic quinoline (B57606) system and the aliphatic piperidine (B6355638) ring, as well as the C=N and C=C stretching vibrations within the quinoline structure and the C-N stretching of the piperidine substituent. However, specific peak values (in cm⁻¹) from verified sources for the unsubstituted compound are not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum for this compound would show distinct signals for the protons on the quinoline ring and the piperidine ring. The aromatic protons of the quinoline moiety would appear in the downfield region, while the aliphatic protons of the piperidine ring would be found in the upfield region. Specific chemical shifts (δ, in ppm), multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J, in Hz) are essential for a complete assignment but are not documented for this specific compound in the reviewed literature.

¹³C NMR spectroscopy detects the carbon atoms in a molecule. The spectrum of this compound would display a unique signal for each chemically distinct carbon atom. The carbons of the aromatic quinoline ring would resonate at lower field compared to the aliphatic carbons of the piperidine ring. A complete list of specific chemical shifts for each carbon atom is not available in public databases.

Elemental Analysis for Purity Assessment

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. The experimental values are compared against the theoretically calculated percentages for the molecular formula of this compound (C₁₄H₁₆N₂) to assess the purity of the compound. While the theoretical values can be calculated, published experimental data from a verified analysis of the pure compound could not be located.

Mechanistic Investigations of 2 Piperidin 1 Ylquinoline Reactions

Plausible Reaction Pathways for Derivatization

The derivatization of 2-piperidin-1-ylquinoline can be achieved through several reaction pathways, primarily involving nucleophilic aromatic substitution to form the core structure or the functionalization of a pre-existing scaffold.

One of the most fundamental routes to this class of compounds involves the nucleophilic substitution of a leaving group, typically a halogen, at the C-2 position of a quinoline (B57606) ring by piperidine (B6355638). thaiscience.info For instance, the synthesis of 2-(piperidin-1-yl)quinoline-3-carbaldehyde (B2542791) derivatives often starts from a 2-chloroquinoline-3-carbaldehyde (B1585622) precursor. thaiscience.inforesearchgate.net The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the piperidine nitrogen acts as the nucleophile, attacking the electron-deficient C-2 carbon of the quinoline ring and displacing the chloride ion. thaiscience.info

Once the this compound core is formed, further derivatization can occur. Reactions involving a formyl group at the C-3 position are common. For example, condensation reactions with hydrazides can be performed to synthesize Schiff bases, such as N'-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide. researchgate.net A more complex pathway is the one-pot, three-component reaction of a 2-(piperidin-1-yl)quinoline-3-carbaldehyde, an aldehyde, and methyl 2-cyanoacetate to form 1,2,4-triazolo[1,5-a]quinoline derivatives. researchgate.netrsc.org A plausible mechanism for this transformation involves an initial Knoevenagel condensation, followed by Michael addition and subsequent intramolecular cyclization. rsc.org

Transition metal-catalyzed C-H functionalization represents another powerful strategy for derivatization, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at various positions on the quinoline ring. nih.govmdpi.com Palladium-catalyzed C-H arylation, for example, typically follows a pathway involving a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle. nih.govrhhz.net The mechanism is often proposed to begin with a ligand-directed C-H activation step, where the palladium catalyst coordinates to the substrate and facilitates the cleavage of a C-H bond to form a cyclopalladated intermediate. nih.gov This intermediate can then undergo reductive elimination to form the final arylated product and regenerate the active catalyst. beilstein-journals.org

| Reaction Type | Starting Material | Resulting Derivative | Brief Mechanistic Pathway |

| Nucleophilic Aromatic Substitution | 2-Chloroquinoline-3-carbaldehyde, Piperidine | 2-(Piperidin-1-yl)quinoline-3-carbaldehyde | Nucleophilic attack by piperidine at C-2 of the quinoline ring, leading to the displacement of the chloride leaving group. thaiscience.info |

| Condensation (Schiff Base Formation) | 2-(Piperidin-1-yl)quinoline-3-carbaldehyde, Hydrazide | Hydrazone Derivative | Nucleophilic addition of the hydrazide to the carbonyl carbon of the formyl group, followed by dehydration to form a C=N double bond. researchgate.net |

| Multicomponent Reaction | 2-(Piperidin-1-yl)quinoline-3-carbaldehyde, Aldehyde, Active Methylene Compound | 1,2,4-Triazolo[1,5-a]quinoline | A cascade sequence involving Knoevenagel condensation, Michael addition, and intramolecular cyclization. researchgate.netrsc.org |

| Palladium-Catalyzed C-H Arylation | This compound, Aryl Halide | Arylated this compound | Involves C-H activation to form a palladacycle intermediate, followed by oxidative addition of the aryl halide and subsequent reductive elimination. mdpi.comnih.gov |

Role of Catalysts in Reaction Mechanisms

Catalysts are indispensable in the synthesis and derivatization of this compound, as they lower the activation energy of reactions by providing an alternative mechanistic pathway, thereby increasing reaction rates, yields, and selectivity. utexas.eduunizin.org

Phase Transfer Catalysts (PTCs) , such as cetyltrimethylammonium bromide (CTAB), are employed in nucleophilic aromatic substitution reactions. thaiscience.inforesearchgate.net In the synthesis of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes from their 2-chloro precursors, CTAB facilitates the reaction between the aqueous and organic phases. thaiscience.info The catalyst improves the transport of the nucleophile or base across the phase boundary, enhancing the reaction rate and leading to excellent yields in shorter times compared to uncatalyzed or conventionally catalyzed methods. thaiscience.inforesearchgate.net

Acid and Base Catalysts are also widely used. In multicomponent reactions, organic catalysts like L-proline have been shown to be highly effective. rsc.orgrsc.org The proposed mechanism for L-proline catalysis involves the formation of a more reactive iminium ion intermediate through the reaction of L-proline with a carbonyl compound. rsc.org This activation facilitates subsequent steps like Knoevenagel condensation and Michael addition. rsc.org Simple inorganic bases like potassium carbonate (K₂CO₃) are often used in substitution reactions to act as proton scavengers or to deprotonate a nucleophile, increasing its reactivity. thaiscience.info

| Catalyst | Catalyst Type | Reaction | Mechanistic Role |

| Cetyltrimethylammonium Bromide (CTAB) | Phase Transfer Catalyst | Nucleophilic Aromatic Substitution | Facilitates the transfer of reactants between different phases (e.g., aqueous and organic), increasing reaction rate and yield. thaiscience.inforesearchgate.net |

| Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | Transition Metal Catalyst | C-H Arylation / Alkenylation | Lowers the activation energy for C-H bond cleavage by forming a cyclometalated intermediate, enabling otherwise inaccessible transformations. mdpi.comnih.gov |

| L-Proline | Organocatalyst (Amino Acid) | Multicomponent Reactions | Forms a reactive iminium ion intermediate with carbonyl substrates, catalyzing subsequent condensation and addition steps. rsc.orgrsc.org |

| Potassium Carbonate (K₂CO₃) | Base Catalyst | Nucleophilic Aromatic Substitution | Acts as a base to deprotonate nucleophiles or neutralize acidic byproducts, driving the reaction forward. thaiscience.info |

| 1,10-Phenanthroline (phen) | Ligand (for Pd) | C-H Arylation | Modifies the electronic and steric properties of the metal center (Pd), enhancing the rate of ligand exchange and stabilizing catalytic intermediates. nih.gov |

Computational and Theoretical Studies in 2 Piperidin 1 Ylquinoline Chemistry

Molecular Modeling and Conformational Analysis

Conformational analysis is crucial as the spatial arrangement of atoms influences the molecule's physical, chemical, and biological properties. nih.gov For similar heterocyclic systems, computational methods are used to determine the preferred conformations. nih.gov In the case of 2-substituted piperazines, for instance, studies have shown a preference for an axial conformation, which can be stabilized by intramolecular interactions. nih.gov For 2-piperidin-1-ylquinoline, molecular modeling would investigate the rotational barrier between the quinoline (B57606) and piperidine (B6355638) rings and the relative energies of different conformers. Force-field based molecular modeling tools are often employed for these studies, providing reliable estimations of energetics. schrodinger.com These programs can perform systematic searches to identify low-energy conformations, which are essential for understanding how the molecule might interact with biological targets. schrodinger.comnih.gov

The relative orientation of the piperidine ring with respect to the quinoline plane is a key determinant of its properties. Two primary conformations are of interest: one where the piperidine ring is roughly coplanar with the quinoline system, and another where it is perpendicular. Molecular mechanics calculations can predict the energy difference between these states and the energy barrier to rotation.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, offering a high level of accuracy for predicting various properties. For quinoline derivatives, DFT calculations are routinely used to optimize the molecular geometry and predict spectroscopic and electronic features. nih.govvulcanchem.com

DFT studies on related structures provide insight into the properties of this compound. For example, in a study of 1-(quinolin-3-yl)piperidin-2-ol (QPPO), DFT was used to analyze vibrational frequencies (FT-IR and FT-Raman), NMR chemical shifts, and electronic properties like HOMO-LUMO energies. nih.gov The calculated values often show good agreement with experimental data, validating the computational approach. nih.gov DFT calculations can also predict key features for spectroscopic characterization, such as the expected signals in ¹H and ¹³C NMR spectra. vulcanchem.com

Key properties investigated using DFT include:

Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Vibrational Frequencies: Prediction of infrared and Raman spectra, which helps in the characterization of the molecule. nih.gov

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.gov

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge delocalization and hyperconjugative interactions that contribute to molecular stability. nih.gov

Table 1: Predicted Spectroscopic Data for a Related Quinoline Derivative using DFT This table is based on data for 2-(4-ethylphenyl)-4-(1-piperidinyl)quinoline (B11938891) and illustrates the type of information generated via DFT calculations.

| Parameter | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR (Piperidinyl Protons) | δ 1.4–2.8 |

| ¹H NMR (Aromatic Protons) | δ 7.2–8.5 |

| ¹³C NMR (Piperidinyl Carbons) | δ 25–50 |

| ¹³C NMR (Quinoline Carbons) | δ 120–150 |

Data derived from reference vulcanchem.com.

In Silico Studies for Structural and Reactive Predictions

In silico studies encompass a wide range of computational methods used to predict the properties and biological activity of molecules. These predictions are vital in fields like drug discovery for screening large libraries of compounds and prioritizing candidates for synthesis and testing. mdpi.com For quinoline derivatives, in silico methods are frequently used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for a compound's viability as a potential therapeutic agent. mdpi.com

Molecular docking is a prominent in silico technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, such as a protein or enzyme. researchgate.net In studies of related quinoline-thiosemicarbazone hybrids, molecular docking was used to validate in vitro results by showing how the potent inhibitors interact within the active site of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov These studies help to understand the structural basis of the observed biological activity. researchgate.net

For new 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline analogues, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies were conducted. researchgate.net The results indicated that the synthesized molecules were within an acceptable range for drug-likeness and possessed low toxicity, identifying them as potential hits for further drug discovery efforts. researchgate.net

Table 2: In Silico Property Predictions for Drug Discovery

| Predicted Property | Significance | Typical In Silico Tool |

|---|---|---|

| Lipophilicity (LogP) | Affects absorption and distribution. | Molinspiration, SwissADME |

| Water Solubility | Influences bioavailability and formulation. | ALOGPS |

| Drug-likeness | Adherence to established rules (e.g., Lipinski's Rule of Five). | SwissADME, FAF-Drugs4 |

| Binding Affinity | Strength of interaction with a biological target. | AutoDock, Glide |

This table represents common in silico predictions performed on quinoline derivatives. mdpi.comresearchgate.netresearchgate.net

Theoretical Analysis of Structure-Reactivity Relationships

Theoretical analysis of structure-reactivity relationships aims to build quantitative models that connect a molecule's structural or electronic features to its chemical reactivity or biological activity. These Quantitative Structure-Activity Relationship (QSAR) or Structure-Reactivity Relationship (QSRR) models are powerful predictive tools. chemrxiv.org

For nucleophilic aromatic substitution (SNAr) reactions, a QSRR model was developed using descriptors calculated from DFT. chemrxiv.org This model demonstrated a robust linear relationship between the reaction's activation energy and three key molecular descriptors:

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital of the electrophile.

Electrostatic Potential (ESP) at the Reaction Center: The average ESP at the carbon atom undergoing substitution.

ESP at Ortho and Para Positions: The sum of average ESP values for atoms ortho and para to the reactive site. chemrxiv.org

This type of model, built from simple, computationally derived descriptors, can accurately predict reaction rates and site selectivity, making it a valuable tool for synthetic planning. chemrxiv.org

In the context of biologically active quinoline derivatives, Structure-Activity Relationship (SAR) analyses are crucial. For a series of (piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides, SAR studies indicated that the substitution pattern on the quinoline and phenyl rings played a critical role in their inhibitory efficacy against cholinesterase enzymes. mdpi.comresearchgate.net For example, compounds with an 8-methyl substitution on the quinoline ring generally showed better activity than those with a 6-methyl substitution. mdpi.com Such analyses, which are often guided and rationalized by theoretical calculations, are fundamental to optimizing the potency of lead compounds in medicinal chemistry. mdpi.comresearchgate.net

2 Piperidin 1 Ylquinoline As a Versatile Building Block in Organic Synthesis

Intermediate in the Construction of Polyfunctionalized Heterocyclic Systems

One of the most significant applications of the 2-piperidin-1-ylquinoline scaffold is as a key intermediate in the synthesis of fused and polyfunctionalized heterocyclic systems. A particularly useful derivative in this context is 2-(piperidin-1-yl)quinoline-3-carbaldehyde (B2542791), which is readily prepared from 2-chloroquinoline-3-carbaldehyde (B1585622). The aldehyde functionality at the 3-position serves as a versatile handle for a variety of subsequent chemical transformations, enabling the construction of intricate molecular frameworks.

The reactivity of the aldehyde group allows for its participation in a range of condensation and cyclization reactions. For instance, it can undergo reactions with active methylene compounds to forge new carbon-carbon bonds, which can then be followed by intramolecular cyclization to yield fused heterocyclic systems. A notable example is the synthesis of pyrazolo[3,4-b]quinolines, a class of compounds with interesting photophysical and biological properties. The synthesis typically involves the condensation of a 2-substituted-quinoline-3-carbaldehyde with a hydrazine (B178648) derivative, followed by cyclization.

Furthermore, 2-(piperidin-1-yl)quinoline-3-carbaldehyde is a valuable substrate in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single synthetic operation. These reactions are highly atom-economical and offer a straightforward route to libraries of structurally diverse compounds. For example, it can be employed in MCRs with various nucleophiles and electrophiles to construct highly substituted pyridine (B92270) and pyrimidine rings fused to the quinoline (B57606) core. The resulting polycyclic systems are of significant interest in medicinal chemistry and materials science.

The following table provides examples of polyfunctionalized heterocyclic systems synthesized from this compound derivatives.

| Starting Material | Reagents | Product | Reference |

| 2-(Piperidin-1-yl)quinoline-3-carbaldehyde | Hydrazine hydrate | 1H-Pyrazolo[3,4-b]quinoline derivative | mdpi.com |

| 2-Chloroquinoline-3-carbaldehyde | Piperidine (B6355638), then various active methylene compounds | Fused heterocyclic quinoline systems | benthamdirect.com |

| 2-(Piperidin-1-yl)quinoline-3-carbaldehyde | Malononitrile, Dimedone | Pyrano[2,3-b]quinoline derivative | rsc.org |

Precursor for Diverse Quinoline Derivatives

The this compound moiety not only acts as an intermediate for fused systems but also serves as a precursor for a wide array of other quinoline derivatives. The piperidine ring can be modified, or the quinoline core can be further functionalized, leading to a broad spectrum of compounds with tailored properties.

A key reaction that highlights the role of 2-(piperidin-1-yl)quinoline-3-carbaldehyde as a precursor is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of the aldehyde with a ketone containing an α-hydrogen to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). These chalcone derivatives are themselves valuable synthetic intermediates that can undergo a variety of subsequent transformations, including Michael additions and cyclizations, to generate a diverse range of heterocyclic compounds.

The versatility of this approach is demonstrated by the reaction of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with different acetophenones to yield a series of chalcones. These chalcones can then be cyclized with reagents such as hydrazine or guanidine to afford pyrazoline or pyrimidine-containing quinoline derivatives, respectively. This strategy allows for the systematic variation of substituents on the quinoline, piperidine, and the newly formed heterocyclic ring, enabling the fine-tuning of the molecule's physicochemical and biological properties.

The following table showcases a selection of diverse quinoline derivatives synthesized from this compound precursors.

| Precursor | Reagents | Product Type | Reference |

| 2-(Piperidin-1-yl)quinoline-3-carbaldehyde | Substituted Acetophenones | Chalcone Derivatives | rsc.orgeurekaselect.com |

| Chalcone Derivative | Hydrazine Hydrate | Pyrazoline-substituted Quinoline | rsc.org |

| 2-(Piperidin-1-yl)quinoline-3-carbaldehyde | Thiosemicarbazide (B42300) | Thiosemicarbazone-substituted Quinoline | eurekaselect.com |

Synthetic Utility in Complex Molecular Architectures

The synthetic utility of this compound extends to the construction of complex molecular architectures, particularly those with potential applications in medicinal chemistry. The scaffold has been incorporated into a variety of intricate molecules designed to interact with biological targets.

A compelling example is the synthesis of novel cholinesterase inhibitors, which are of interest for the treatment of neurodegenerative diseases such as Alzheimer's disease. In one study, a series of quinoline thiosemicarbazones bearing a piperidine moiety were synthesized. The synthesis involved the condensation of 6- or 8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with various (un)substituted thiosemicarbazides. This approach allows for the introduction of structural diversity at multiple points in the molecule, which is crucial for optimizing biological activity. The resulting compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Several of these complex molecules exhibited potent inhibitory activity against both enzymes.

This example underscores the value of the this compound scaffold in the design and synthesis of sophisticated molecules with specific biological functions. The ability to readily access and modify this building block facilitates the exploration of structure-activity relationships and the development of new therapeutic agents.

The table below presents data for a series of complex molecules based on the this compound scaffold and their biological activity.

| Compound | R-group on Thiosemicarbazide | AChE IC50 (µM) | BChE IC50 (µM) |

| 1 | Phenyl | 15.23 | 20.14 |

| 2 | 4-Chlorophenyl | 10.87 | 14.56 |

| 3 | 2,4-Dichlorophenyl | 8.91 | 11.89 |

| 4 | 4-Nitrophenyl | 12.55 | 16.78 |

Conclusion and Future Perspectives in 2 Piperidin 1 Ylquinoline Research

Summary of Current Research Advancements

Research into 2-piperidin-1-ylquinoline and its derivatives has yielded a plethora of compounds with significant biological activities. A key area of advancement is the development of hybrid molecules, where the this compound moiety is combined with other pharmacologically active scaffolds to create novel therapeutic agents. nih.gov

A notable application of this strategy is in the development of potential treatments for Alzheimer's disease. mdpi.comresearchgate.net Researchers have synthesized libraries of quinoline (B57606) thiosemicarbazones incorporating a piperidine (B6355638) group. mdpi.comresearchgate.net These compounds, derived from the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with various thiosemicarbazides, have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's. mdpi.comresearchgate.net In particular, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide has been identified as a potent dual inhibitor of both AChE and BChE. mdpi.comresearchgate.net

Similarly, piperidinyl-quinoline acylhydrazone derivatives have been synthesized and evaluated for their cholinesterase inhibitory potential. nih.gov These compounds, created through the conjugation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes and aromatic acid hydrazides, have demonstrated both potent and selective inhibition of AChE and BuChE. nih.gov

Beyond neurodegenerative diseases, derivatives of this compound are being explored for their anticancer properties. tandfonline.com Pyridine-quinoline hybrids have been designed and synthesized as potential PIM-1 kinase inhibitors, a target in cancer therapy. nih.gov

The versatility of the this compound scaffold is further highlighted by its use as a precursor in the synthesis of a wide range of heterocyclic systems through various chemical reactions. researchgate.netresearchgate.net These include Claisen-Schmidt condensation, one-pot multicomponent reactions (MCRs), reductive amination, and Grignard reactions. researchgate.netresearchgate.net

Emerging Trends in Synthetic Methodology Development

The synthesis of this compound derivatives has seen significant evolution, with a clear trend towards more efficient and environmentally friendly methods.

A prominent emerging trend is the use of microwave-assisted organic synthesis (MAOS). This technique has been successfully employed for the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides, resulting in excellent yields and significantly reduced reaction times (3–5 minutes) compared to conventional heating methods. mdpi.comrsc.org

Ultrasound-assisted synthesis is another green chemistry approach being adopted. nih.gov The conjugation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with aromatic acid hydrazides under ultrasound irradiation has been shown to produce the desired acylhydrazone derivatives in excellent yields within a short timeframe of 4–6 minutes. nih.gov

The development of novel catalytic systems is also a key trend. For instance, a cetyltrimethylammonium bromide (CTAB)-catalyzed nucleophilic aromatic substitution has been utilized in polyethylene (B3416737) glycol-400 (PEG-400) for the synthesis of 2-(piperidin-1-yl)quinoline-3-carbaldehydes in high yields. mdpi.comrsc.org The classic Pfitzinger condensation reaction remains a valuable tool for generating certain quinoline cores. nih.gov

Furthermore, multicomponent reactions (MCRs) are gaining traction for the one-pot synthesis of complex quinoline derivatives, offering advantages in terms of efficiency and atom economy. researchgate.netresearchgate.net

Potential Avenues for Further Chemical Exploration

The rich chemistry and diverse biological activities of this compound derivatives open up several exciting avenues for future research.

Table 1: Key Research Findings on this compound Derivatives

| Derivative Class | Synthetic Precursor | Biological Target/Application | Key Findings |

|---|---|---|---|

| Quinoline thiosemicarbazones | 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors (Anti-Alzheimer's) | Identified potent dual inhibitors of AChE and BChE. mdpi.comresearchgate.net |

| Piperidinyl-quinoline acylhydrazones | 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes | Cholinesterase inhibitors (Anti-Alzheimer's) | Demonstrated potent and selective inhibition of AChE and BuChE. nih.gov |

| Pyridine-quinoline hybrids | 2-(Piperidin-1-yl)quinoline derivatives | PIM-1 kinase inhibitors (Anticancer) | Designed and synthesized as potential anticancer agents. nih.gov |

The exploration of new hybrid molecules by combining the this compound scaffold with other pharmacophores holds immense potential for discovering novel therapeutic agents. This molecular hybridization strategy could be applied to target a wider range of diseases, including other types of cancer, infectious diseases, and inflammatory disorders. frontiersin.org

Further investigation into the structure-activity relationships (SAR) of existing derivatives is crucial. mdpi.com A deeper understanding of how different substituents on the quinoline and piperidine rings influence biological activity will enable the rational design of more potent and selective compounds. mdpi.comresearchgate.net

The development of novel synthetic methodologies remains a key area. Exploring new catalysts, reaction conditions, and green chemistry approaches will be vital for the efficient and sustainable production of this compound derivatives. The application of flow chemistry could also offer advantages in terms of scalability and control over reaction parameters.

Finally, the full therapeutic potential of this compound derivatives is yet to be unlocked. Future research should focus on expanding the scope of biological screening to identify new therapeutic applications for this versatile class of compounds.

Q & A

Q. How to integrate conflicting toxicity profiles from in vitro and in vivo studies?

- Methodological Answer : Conduct meta-analysis with PRISMA guidelines to assess study heterogeneity. Perform species-specific extrapolation using physiologically based pharmacokinetic (PBPK) modeling. Validate with organ-on-chip systems to bridge in vitro-in vivo gaps .

Methodological Frameworks & Tools

- PICO/T for Experimental Design : Ensures alignment between hypothesis and measurable outcomes (e.g., comparing IC values across analogs) .

- FINER Criteria : Evaluates feasibility of scaling up synthetic routes or toxicity assays .

- QSAR Modeling : Guides derivative synthesis by predicting bioactivity from electronic (HOMO/LUMO) or steric descriptors .

Key Data Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.